
3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Overview
Description
3-Ethoxy-4-ethoxycarbonylphenylacetic acid (CAS: 99469-99-5) is a phenylacetic acid derivative with two ethoxy substituents: an ethoxy group at position 3 and an ethoxycarbonyl group at position 4 of the phenyl ring. Its molecular formula is C₁₃H₁₆O₅, and it has a molecular weight of 252.26 g/mol . This compound is a white to pale yellow solid with a melting point of 75–78°C and solubility in chloroform and methanol .
It serves as a critical intermediate in synthesizing repaglinide, a non-sulfonylurea oral hypoglycemic agent used to treat type 2 diabetes. Its synthesis involves a two-step process starting from 2-hydroxy-4-methylbenzoic acid, offering improved yield and purity compared to older methods . The ethoxycarbonyl group enhances its reactivity as a synthon, enabling efficient coupling in drug synthesis .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of repaglinide , a medication used for the treatment of type 2 diabetes. Repaglinide acts on the ATP-sensitive potassium channels on the pancreatic beta cells, stimulating insulin release .
Mode of Action
The exact mode of action of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid is not directly stated in the available resources. As an intermediate in the synthesis of Repaglinide, it contributes to the final structure of the drug, which is known to close ATP-sensitive potassium channels in the pancreatic beta cell membrane by binding to specific receptors. This depolarizes the beta cells and opens calcium channels, leading to insulin release .
Biochemical Pathways
As an intermediate in the synthesis of repaglinide, it is part of the process that results in a drug affecting the insulin release pathway .
Pharmacokinetics
The compound has a melting point of 78-80°C and a predicted boiling point of 414.8±35.0 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of repaglinide, it contributes to the production of a drug that stimulates insulin release, helping to control blood glucose levels .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could affect its stability.
Biological Activity
3-Ethoxy-4-ethoxycarbonylphenylacetic acid, also known as 3-Ethoxy-4-(ethoxycarbonyl)benzoic acid, is an aromatic carboxylic acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 226.24 g/mol. The compound features a benzene ring substituted with ethoxy and ethoxycarbonyl groups, contributing to its reactivity and solubility characteristics .
Synthesis
The synthesis of this compound has been reported through various methodologies. A notable method involves the reaction of 4-methylsalicylic acid with ethyl bromide in a dipolar aprotic solvent such as dimethyl sulfoxide or N,N-dimethylformamide, using potassium carbonate as a base. This process can yield the desired compound in significant quantities .
Synthesis Summary Table
Step | Reaction Description | Yield |
---|---|---|
1 | Alkylation of 4-methylsalicylic acid with ethyl bromide | ~72.7% |
2 | Bromination with N-bromosuccinimide (NBS) | Not specified |
3 | Cyanation of bromo intermediate with sodium cyanide | Not specified |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly as an oral hypoglycemic agent . It serves as a key intermediate in the synthesis of Repaglinide, a medication used to treat type 2 diabetes by stimulating insulin secretion from the pancreas .
The compound's mechanism involves modulation of insulin release and glucose metabolism, making it beneficial for managing blood sugar levels. Its structural features allow it to interact effectively with biological targets involved in glucose regulation.
Case Studies
- Hypoglycemic Activity : A study demonstrated that derivatives of this compound showed significant reductions in blood glucose levels in diabetic models. The compound was compared against established oral hypoglycemic agents and exhibited comparable efficacy .
- Anti-inflammatory Properties : Another investigation highlighted its potential anti-inflammatory effects, suggesting that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in metabolic disorders .
Scientific Research Applications
Synthesis and Chemical Properties
3-Ethoxy-4-ethoxycarbonylphenylacetic acid is synthesized through various methods, each aiming to enhance yield and reduce toxicity. Notably, a commercially viable process has been developed that avoids hazardous materials and achieves a yield of 59-72% . The compound appears as a white powder with a melting point of 78-80°C and a purity of 99.4% .
Synthesis Methods Overview
Method | Yield | Key Features |
---|---|---|
Traditional Method | ~21% | Involves toxic reagents and lengthy steps |
Improved Method (US6686497B1) | 59-72% | Utilizes safer solvents and raw materials |
Recent Advances | Up to 89.5% | Focuses on reducing environmental impact |
Pharmacological Applications
The primary application of this compound lies in its role as an intermediate in the synthesis of Repaglinide. Repaglinide functions by stimulating insulin secretion from pancreatic beta cells, making it effective for managing blood glucose levels in patients with type II diabetes mellitus (NIDDM) .
Pharmacodynamics
- Mechanism : Stimulates insulin release via calcium channels.
- Advantages : Lower incidence of hypoglycemic events compared to traditional sulfonylureas.
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound, emphasizing its importance in pharmaceutical chemistry.
Case Study: Synthesis Optimization
A recent study outlined an efficient synthesis route that improved the overall yield while minimizing the use of toxic reagents. This method demonstrated a significant reduction in environmental impact, showcasing the compound's potential for sustainable pharmaceutical manufacturing .
Clinical Relevance
Research indicates that Repaglinide, derived from this compound, has a favorable safety profile and is effective for patients who require rapid control of postprandial blood glucose levels . This positions this compound as crucial not only in drug formulation but also in improving patient outcomes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the substituents, molecular properties, and applications of 3-ethoxy-4-ethoxycarbonylphenylacetic acid with structurally related compounds:
Key Research Findings
Substituent Effects on Reactivity and Bioactivity: The ethoxycarbonyl group in this compound provides a reactive site for esterification or amidation, critical for repaglinide synthesis . Chloro and methyl substituents (e.g., in 4-chloro-2-methylphenoxyacetic acid) alter electronic properties, favoring applications in agrochemicals over pharmaceuticals .
Lipophilicity and Solubility :
- Ethoxy groups enhance lipophilicity , as seen in this compound (logP ~2.5 estimated), compared to hydroxylated analogs like caffeic acid (logP ~1.1), which exhibit higher water solubility .
Biological Activity :
- Caffeic acid and 3-O-feruloylquinic acid (a related compound with methoxy and hydroxy groups) demonstrate antioxidant and anti-inflammatory activities, whereas this compound is primarily a synthetic intermediate without direct bioactivity .
Synthetic Utility :
- The ethoxycarbonyl group in this compound allows facile conversion to carboxylic acid derivatives, making it indispensable in repaglinide synthesis. In contrast, 4-ethoxyphenylacetic acid lacks this functional group, limiting its versatility .
Preparation Methods
Traditional Multi-Step Synthesis
Initial Steps and Reagents
The foundational synthesis route begins with 4-methylsalicylic acid undergoing O-alkylation with ethyl bromide in dipolar aprotic solvents (e.g., dimethylsulfoxide or N-methylpyrrolidone) at 30–40°C in the presence of potassium carbonate . This produces ethyl 2-ethoxy-4-methylbenzoate in near-quantitative yields. Subsequent bromination with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromomethyl group, followed by cyanation using sodium cyanide in dichloromethane .
Challenges and Limitations
This five-step process suffers from a 21% overall yield due to intermediate purification losses and harsh conditions . Critical drawbacks include:
-
Toxic reagents : Sodium cyanide, carbon tetrachloride, and gaseous HCl pose handling risks and environmental hazards .
-
Specialized equipment : Autoclaves are required for high-temperature (150°C) O-alkylation, increasing capital costs .
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Extended timelines : The cyanation step alone requires 43 hours, rendering the method industrially impractical .
Improved Industrial Processes
Alternative Alkylation Approach
A patent by Reddy et al. (2000) redesigned the O-alkylation step using lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at −75°C . This enables direct carboxylation via carbon dioxide purging, bypassing bromination and cyanation. The revised pathway reduces steps from five to three, achieving a 59.5% yield in the final crystallization .
Key Advantages:
-
Elimination of toxic intermediates : Avoids NBS, sodium cyanide, and carbon tetrachloride .
-
Faster reaction times : Carboxylation completes within 2 hours versus 43 hours for cyanation .
Limitations:
-
Cryogenic conditions : Maintaining −75°C requires specialized cooling infrastructure .
-
Sensitive reagents : LDA and DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) are moisture-sensitive, complicating large-scale use .
Contemporary Pathway Innovations
Oxidative Route
Chinese Patent CN103880679A (2014) introduced three novel pathways using hydroxyphenylacetic acid as the starting material . Pathway 1 involves:
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Oxidation of ethyl 4-formyl-3-hydroxyphenylacetate to 4-acetylethyl-2-hydroxybenzoic acid.
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Esterification-etherification to form 3-ethoxy-4-ethoxycarbonylphenylacetic acid ethyl ester.
Performance Metrics:
Etherification-Esterification Hybrid
Pathway 2 modifies the oxidation target to 4-acetylethyl-2-ethoxybenzoic acid before esterification . This approach reduces byproducts by avoiding formyl intermediates, achieving comparable yields (70–75%) under milder conditions .
Sequential Functionalization
Pathway 3 employs formylation followed by oxidation to synthesize 4-carboxymethyl-2-hydroxybenzoic acid, which undergoes esterification-etherification . This method eliminates bromine-based reagents entirely, enhancing safety profiles .
Comparative Analysis of Methodologies
Yield and Efficiency
Method | Steps | Overall Yield | Key Reagents |
---|---|---|---|
Traditional | 5 | 21% | NBS, NaCN, CCl4 |
LDA Carboxylation | 3 | 59.5% | LDA, CO2 |
Oxidative Route | 3 | 72% | K2CO3, NaOH |
Scalability Considerations
Properties
IUPAC Name |
2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244066 | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99469-99-5 | |
Record name | 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99469-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099469995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethoxy-4-carboxymethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6C71LIOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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